REACTION_CXSMILES
|
[N:1](C1C2C(=CC=CC=2)C=CC=1O)=[O:2].[OH-:14].[Na+].S(S([O-])=O)([O-])=O.[Na+].[Na+].Cl.Cl.N[C:27]1[C:36]2[C:31](=[CH:32][CH:33]=[CH:34][CH:35]=2)[CH:30]=[CH:29][C:28]=1O>O>[N:1]([C:28]1[CH:29]=[CH:30][C:31]2[C:36](=[CH:35][CH:34]=[CH:33][CH:32]=2)[C:27]=1[OH:14])=[O:2] |f:1.2,3.4.5,7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
48 g
|
Type
|
reactant
|
Smiles
|
N(=O)C1=C(C=CC2=CC=CC=C12)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
5n
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
5n
|
Quantity
|
240 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Name
|
ice
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
Cl.NC1=C(C=CC2=CC=CC=C12)O
|
Name
|
amino-hydroxy aromatic compounds
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
5-amino-6-quinoline
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
At this temperature is stirred another hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reaches 35° C
|
Type
|
CUSTOM
|
Details
|
rapidly rising to 60° C
|
Type
|
CUSTOM
|
Details
|
The white, flaky precipitation
|
Type
|
FILTRATION
|
Details
|
is filtered by vacuum
|
Type
|
ADDITION
|
Details
|
suspended in a mixture of 500 ml of water and 50 ml concentrated hydrochloric acid
|
Type
|
WAIT
|
Details
|
reaches 90° C. within 10 min
|
Duration
|
10 min
|
Type
|
FILTRATION
|
Details
|
The still hot solution is filtered with the aubergine-colored precipitation
|
Type
|
TEMPERATURE
|
Details
|
Upon cooling the filtrate
|
Type
|
CUSTOM
|
Details
|
a light, flaky precipitation
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with ether and dried
|
Type
|
CUSTOM
|
Details
|
Yielded
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |